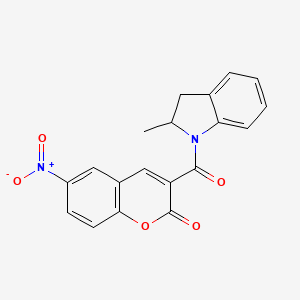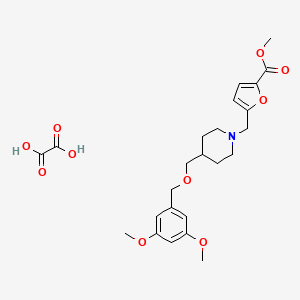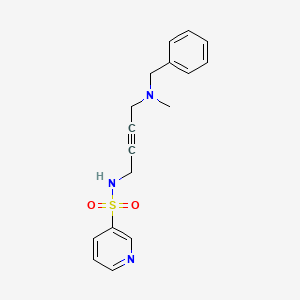![molecular formula C19H19N3O3S B2678285 N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide CAS No. 688335-64-0](/img/structure/B2678285.png)
N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
PET Tracers for Imaging
Compounds structurally related to N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide have been synthesized and evaluated as potential PET (Positron Emission Tomography) tracers. These tracers are designed for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), a target of interest for various diseases. The synthesis involved O-[(11)C]methylation under basic conditions, yielding compounds with high radiochemical purity and specific activity, showcasing their potential in diagnostic imaging applications (Gao, Wang, & Zheng, 2016).
Anticonvulsant Activity
Related research has focused on the anticonvulsant properties of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives. These compounds, synthesized through a two-step process, were tested against seizures induced by maximal electroshock (MES). The study identified compounds with significant anticonvulsant activity, highlighting the therapeutic potential of this class of compounds in treating seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Environmental and Metabolic Studies
The metabolism of chloroacetamide herbicides and their implications for human health have been extensively studied. Research into the comparative metabolism of these compounds in human and rat liver microsomes has shed light on the metabolic pathways involved and the potential risks associated with their use. This research is crucial for understanding the environmental impact and health risks of widespread herbicide use (Coleman, Linderman, Hodgson, & Rose, 2000).
Antioxidant and Anti-inflammatory Compounds
Another area of research involves the synthesis and evaluation of novel compounds for their antioxidant and/or anti-inflammatory activities. For example, novel thiazolidinone derivatives have been synthesized and tested for their potential as therapeutic agents. These compounds have shown promising antioxidant activity in various assays and significant anti-inflammatory activity, suggesting their potential in treating diseases associated with oxidative stress and inflammation (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Antimicrobial and Antitumor Activities
Research on the synthesis and biological evaluation of related compounds has also explored their antimicrobial and antitumor activities. Studies have identified compounds with promising antibacterial and antitumor properties, contributing to the development of new therapeutic agents for infectious diseases and cancer (Gullapelli, Thupurani, & Brahmeshwari, 2014).
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-16-8-6-14(7-9-16)21-18(23)13-26-19-20-10-11-22(19)15-4-3-5-17(12-15)25-2/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYIMWONTDFQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-methoxy-5-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2678204.png)



![N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2678212.png)


![methyl 4-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2678220.png)
![1-methyl-3-(3-methylbutyl)-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678221.png)
![(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2678222.png)

![4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678224.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2678225.png)
